Polacrilin potassium

Overview

Description

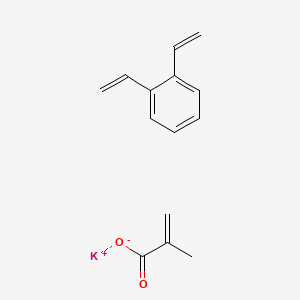

Polacrilin potassium is a weakly acidic cation-exchange resin derived from the copolymerization of methacrylic acid and divinylbenzene, neutralized with potassium hydroxide . It is widely used as a superdisintegrant in oral solid dosage forms, particularly in hydrophobic tablet matrices, due to its ability to generate rapid disintegration via capillary action (wicking) rather than swelling . Its chemical structure (C₁₄H₁₅KO₂) includes carboxylic functional groups that facilitate ion exchange, making it effective in formulations requiring pH-independent disintegration . This compound is listed in the USP-NF and FDA Inactive Ingredients Database, with typical usage concentrations of 2–10% w/w .

Preparation Methods

Synthetic Routes and Reaction Conditions: Polacrilin potassium is synthesized through the copolymerization of methacrylic acid and divinylbenzene. The reaction is typically carried out in the presence of a free radical initiator under controlled temperature and pressure conditions to ensure proper cross-linking.

Industrial Production Methods: In industrial settings, the copolymerization process is scaled up using large reactors. The resulting copolymer is then treated with potassium hydroxide to convert it into the potassium salt form. The final product is dried and milled to achieve the desired particle size and specifications.

Chemical Reactions Analysis

Ion Exchange Reactions

Polacrilin potassium functions as a cation exchange resin, exchanging its bound potassium ions (K⁺) with other cations in solution. The resin’s carboxylate groups (COO⁻) form ionic bonds with K⁺, which can be displaced by cations such as sodium (Na⁺), calcium (Ca²⁺), or magnesium (Mg²⁺) in aqueous environments .

Reaction Mechanism :

This exchange is critical for its role in pharmaceutical formulations, where potassium ions facilitate drug permeation and dissolution .

Donnan Membrane Phenomenon

In an aqueous medium, this compound dissociates into an anionic polymer chain (COO⁻) and K⁺ ions. The polymer’s immobility creates a Donnan potential, enhancing the permeation of anionic drugs (e.g., diclofenac) across biological membranes .

Key Findings :

-

In vitro permeation : Diclofenac potassium permeation increased significantly in the presence of this compound compared to crospovidone (a non-ionizable disintegrant) .

-

Pharmacokinetic data :

Parameter Control (crospovidone) This compound Cmax (μg/mL) 2.14 3.68 AUC (μg·h/mL) 5.73 7.57

This enhancement is attributed to the K⁺ ions creating an electrochemical gradient favorable for anionic drug absorption .

Hydration and Wicking Reactions

This compound’s hygroscopic nature allows rapid water uptake, critical for its disintegrant action. Studies show its performance depends on:

-

Water uptake rate : Faster water uptake correlates with shorter tablet disintegration times .

-

Particle size and porosity : Larger particles (e.g., Amberlite® IRP 88) exhibit slower water uptake due to reduced surface area .

Experimental Data :

| Disintegrant | Water Uptake Rate (20s) | Disintegration Time (s) |

|---|---|---|

| Amberlite® IRP 88 | Slow | 618 |

| Doshion® P544 DS | Faster | 291 |

| Indion® 294 | Very Slow | 798 |

These variations highlight the interplay between chemical reactivity and physical properties .

Influence of pH and Moisture

-

pH effects : The carboxylate groups (COO⁻) remain deprotonated in neutral or alkaline conditions, maintaining ion exchange capacity. In acidic environments, protonation (COOH) reduces reactivity .

-

Moisture sensitivity : Adsorbed water alters the resin’s porosity and surface charge, impacting its ion exchange efficiency .

Comparison with Similar Compounds

While this compound shares functional similarities with other cation exchange resins (e.g., Dowex 50Wx8, Purolite C100), its low cross-linking and methacrylic acid backbone confer unique advantages in drug permeation and disintegration .

Scientific Research Applications

Pharmaceutical Applications

- Tablet Disintegrant : Polacrilin potassium is primarily used as a disintegrant in oral solid dosage forms. It enhances the dissolution rate of active pharmaceutical ingredients (APIs) by facilitating rapid tablet disintegration upon contact with gastrointestinal fluids. Studies have shown that incorporating this compound at concentrations of 2-10% w/w significantly improves the bioavailability of anionic drugs, such as diclofenac potassium .

- Controlled-Release Formulations : The compound is employed in controlled-release drug formulations to modulate the release rate of the active ingredient, ensuring a sustained therapeutic effect over time. This application is particularly beneficial for medications that require gradual absorption to minimize side effects.

- Bioavailability Enhancement : Research indicates that this compound can enhance the bioavailability of poorly soluble drugs by improving their permeability through biological membranes. The Donnan membrane phenomenon explains this mechanism, where the presence of ionizable polymers increases drug absorption .

Biochemical Research

- Separation and Purification : In biochemical applications, this compound is utilized for the separation and purification of biomolecules, including proteins and nucleic acids. Its ion exchange properties allow for effective purification processes in laboratory settings.

- In Vitro Studies : Various studies have demonstrated the effectiveness of this compound in enhancing drug permeation in vitro using diffusion cells. For instance, experiments with diclofenac potassium showed significantly higher drug permeation rates when this compound was present compared to other disintegrants like crospovidone .

Case Study 1: Diclofenac Potassium Bioavailability

A study conducted on Wistar rats assessed the impact of this compound as a disintegrant in diclofenac potassium tablets. The results indicated that tablets containing 3% this compound exhibited significantly improved drug absorption compared to those with crospovidone. Blood samples taken at various intervals demonstrated higher serum levels of diclofenac in the test group, confirming the compound's efficacy as a high-functionality excipient .

| Time (min) | Crospovidone (mg) | This compound (mg) |

|---|---|---|

| 30 | 7.65 | 7.94 |

| 60 | 8.18 | 10.03 |

| 90 | 8.91 | 13.22 |

| 120 | 9.68 | 15.81 |

| 150 | 10.98 | 17.88 |

| 180 | 11.11 | 20.15 |

Case Study 2: Quality by Design (QbD) Approach

Another study applied a Quality by Design (QbD) framework to develop enoxaparin sodium-loaded microspheres for colon-specific delivery using this compound as a key component. The research focused on optimizing process parameters and critical quality attributes to enhance drug encapsulation efficiency and controlled release profiles .

Mechanism of Action

Polacrilin potassium functions through ion exchange mechanisms. When it comes into contact with a solution containing cations, it exchanges its potassium ions with the cations present in the solution. This ion exchange process is driven by the Donnan membrane phenomenon, which enhances the permeability of anionic drugs.

Molecular Targets and Pathways: The primary molecular target of this compound is the cations in the solution. The ion exchange process involves the interaction of the resin with the cations, leading to the exchange of potassium ions.

Comparison with Similar Compounds

Mechanism of Action

Key Findings :

- This compound’s disintegration efficacy is driven by wicking , as demonstrated by its superior water uptake rate (0.5–1.2 mL/s) compared to swelling-based disintegrants like SSG .

Performance in Tablet Formulations

Research Highlights :

- In diclofenac potassium tablets, this compound reduced disintegration time to 18–25 seconds vs. 35–50 seconds for SSG .

- Particle size significantly impacts this compound’s performance: finer particles (75–150 µm) enhance water uptake by 30% compared to coarser grades .

Functional Equivalence and Brand Variability

This compound exhibits significant inter-brand variability in physical properties, affecting its functionality:

| Property | Brand A (Amberlite® IRP88) | Brand B | Brand C |

|---|---|---|---|

| Particle Size (µm) | 75–150 | 150–250 | 100–200 |

| Porosity (%) | 65–70 | 50–55 | 60–65 |

| Water Uptake Rate (mL/s) | 1.2 | 0.8 | 0.9 |

| Disintegration Time (s) | 20 | 35 | 28 |

Source :

Biological Activity

Polacrilin potassium is a polymeric compound widely used in pharmaceutical formulations, particularly as a disintegrant in tablet preparations. Its unique properties allow it to enhance the bioavailability of certain drugs, especially those that are poorly soluble or have low gastrointestinal permeability. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is a weakly acidic cation exchange resin, chemically characterized as a partial potassium salt of a copolymer of methacrylic acid and divinyl benzene. It functions by ionizing to form an anionic polymer chain with potassium cations. This property is crucial for its role in enhancing drug permeability through the Donnan membrane phenomenon, which facilitates the absorption of anionic drugs.

The mechanism by which this compound enhances drug bioavailability involves several factors:

- Disintegration : As a superdisintegrant, this compound promotes rapid tablet disintegration upon contact with gastrointestinal fluids, allowing for quicker drug release.

- Permeability Enhancement : It improves the permeability of anionic drugs by altering the microenvironment within the gastrointestinal tract, thus facilitating better absorption into systemic circulation.

In Vitro and In Vivo Studies

Numerous studies have evaluated the effects of this compound on drug bioavailability. One notable study investigated its impact on diclofenac potassium, an anionic drug. The findings are summarized in the following table:

| Parameter | Control (Crospovidone) | Test (this compound) |

|---|---|---|

| C max (μg/ml) | 2.14 | 3.68 |

| t max (h) | 1 | 1 |

| AUC (μg·h/ml) | 5.73 | 7.57 |

The study demonstrated that the presence of this compound significantly increased the maximum plasma concentration (C max) and area under the curve (AUC), indicating enhanced absorption of diclofenac potassium .

Case Study: Loratadine Tablets

Another investigation focused on the formulation of loratadine tablets using this compound as a superdisintegrant. The study compared various concentrations (5%, 10%, 15%) and found that a 10% concentration yielded superior dissolution efficiency compared to other disintegrants such as sodium starch glycolate and Ac-Di-Sol. The dissolution parameters for this formulation were as follows:

| Dissolution Parameter | Value at 30 min (%) |

|---|---|

| D30 | 85 |

| t50 | 10 min |

| t70 | 15 min |

| t90 | 25 min |

These results suggest that this compound significantly enhances the dissolution profile of loratadine tablets, making it a favorable choice for rapid-release formulations .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of polacrilin potassium that influence its performance as a disintegrant in solid dosage forms?

this compound’s efficacy as a disintegrant depends on properties such as particle size distribution (≤30% on #200 mesh), moisture content (≈10%), and swelling capacity in aqueous environments. Pharmacopeial standards (USP-NF) specify limits for potassium content (20.6–25.1%), heavy metals (≤2 ppm), and sodium (≤0.20%). Researchers should characterize these properties using sieving (particle size), thermogravimetric analysis (moisture), and dynamic swelling tests to ensure batch consistency .

Q. How should researchers standardize experimental conditions for evaluating this compound’s disintegrant efficacy in vitro?

Follow pharmacopeial disintegration tests (e.g., USP <701>) using standardized apparatus, immersion fluids (e.g., simulated gastric fluid), and controlled agitation rates. Include controls like croscarmellose sodium (CCS) or starch for comparative analysis. Document environmental factors (humidity, temperature) due to polacrilin’s moisture sensitivity .

Q. What are the recommended methods for assessing this compound’s compatibility with active pharmaceutical ingredients (APIs)?

Conduct compatibility studies via differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to detect interactions. Monitor API stability under accelerated storage conditions (40°C/75% RH) in formulations containing polacrilin. Refer to USP-NF guidelines for impurity profiling if ion-exchange interactions are suspected .

Advanced Research Questions

Q. How do conflicting mechanistic theories about this compound’s disintegrant action (swelling vs. wicking) impact experimental design?

Resolve contradictions by combining MRI-based water distribution analysis (to track swelling dynamics) and capillary rise experiments (to quantify wicking). For instance, Bele & Derle (2012) differentiated mechanisms by correlating tablet porosity with disintegration kinetics. Use fractal dimension analysis of tablet boundaries to quantify surface area changes during disintegration .

Q. What advanced imaging or computational techniques can elucidate this compound’s role in tablet disintegration at the microstructural level?

Synchrotron X-ray microtomography or confocal laser scanning microscopy (CLSM) can visualize water penetration pathways and resin-particle interactions in real time. Computational fluid dynamics (CFD) models can simulate stress distribution during swelling, aiding formulation optimization .

Q. How can researchers mitigate batch-to-batch variability in this compound’s performance due to moisture sensitivity?

Implement controlled drying protocols (e.g., lyophilization) and use Karl Fischer titration to verify moisture content pre-formulation. Explore polymer coating or co-processing with excipients like microcrystalline cellulose to stabilize hydration kinetics. Validate methods using design-of-experiments (DoE) approaches to identify critical quality attributes .

Q. What analytical strategies are effective in quantifying this compound’s ion-exchange capacity in complex matrices?

Use ion chromatography (IC) to measure potassium release rates in dissolution media. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) can detect resin-derived impurities (e.g., iron ≤0.01%). Pair with zeta potential measurements to assess surface charge dynamics during ion exchange .

Q. Methodological Considerations for Data Analysis

Q. How should researchers address discrepancies in disintegration data between compendial tests and biorelevant models?

Cross-validate results using biorelevant media (e.g., FaSSGF) and mechanical stress profiles mimicking gastrointestinal motility. Apply multivariate statistics (e.g., principal component analysis) to isolate variables (e.g., resin concentration, compression force) influencing discrepancies .

Q. What statistical frameworks are appropriate for analyzing this compound’s impact on tablet tensile strength versus disintegration time?

Use response surface methodology (RSM) to model the trade-off between mechanical strength and disintegration efficiency. Non-linear regression can optimize resin loading levels, balancing friability and dissolution performance .

Properties

IUPAC Name |

potassium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.C4H6O2.K/c1-3-9-7-5-6-8-10(9)4-2;1-3(2)4(5)6;/h3-8H,1-2H2;1H2,2H3,(H,5,6);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWZXTJUCNEUAE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].C=CC1=CC=CC=C1C=C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65405-55-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, potassium salt (1:1), polymer with diethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-propenoic acid potassium salt polymer with diethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.